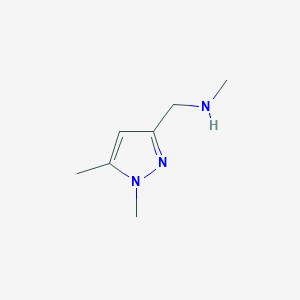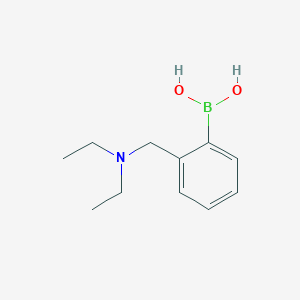
(2-((Diethylamino)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-((Diethylamino)methyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular weight of 207.08 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(2-((Diethylamino)methyl)phenyl)boronic acid” can be represented by the InChI code: 1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms in the compound.
Chemical Reactions Analysis
Boronic acids, including “(2-((Diethylamino)methyl)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds.
Physical And Chemical Properties Analysis
“(2-((Diethylamino)methyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 207.08 and is typically stored at temperatures between 2-8°C .
科学的研究の応用
-
Cross-Coupling Reactions
- Boronic acids and their derivatives are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide using a palladium catalyst .
- The specific methods and procedures can vary greatly depending on the reactants and the desired products. Typically, the reaction involves an oxidative addition, transmetalation, and reductive elimination .
- The outcomes of these reactions are significant as they allow for the formation of complex organic compounds from simpler ones .
-
Catalysis
- Boronic acids have been used in various catalytic reactions . They can act as Lewis acids, coordinating to diols and other Lewis bases .
- The specific methods and procedures can vary greatly depending on the specific reaction. In general, the boronic acid acts as a catalyst, speeding up the reaction without being consumed .
- The outcomes of these reactions can be significant, enabling faster and more efficient chemical reactions .
-
Medicinal Chemistry
- Boronic acids and their derivatives have shown potential in medicinal chemistry . They have been used in the synthesis of various bioactive compounds .
- The specific methods and procedures can vary greatly depending on the specific application. For example, boronic acids have been used in the synthesis of various drugs and potential therapeutic agents .
- The outcomes of these applications can be significant, potentially leading to the development of new treatments for various diseases .
-
Polymer Materials
- Boronic acids have been used in the development of polymer materials . They can react with various monomers to form polymers with unique properties .
- The specific methods and procedures can vary greatly depending on the specific application. Typically, the boronic acid acts as a building block, reacting with other monomers to form a polymer .
- The outcomes of these applications can be significant, leading to the development of new materials with unique properties .
-
Optoelectronics Materials
- Boronic acids and their derivatives have been used in the development of optoelectronics materials . They can form complexes with various compounds, altering their electronic properties .
- The specific methods and procedures can vary greatly depending on the specific application. Typically, the boronic acid is used to modify the properties of a material, such as its conductivity or light absorption .
- The outcomes of these applications can be significant, potentially leading to the development of new optoelectronic devices .
-
Bioactive Compounds
- Borinic acids and their chelate derivatives, a subclass of organoborane compounds, have been used as bioactive compounds .
- The specific methods and procedures can vary greatly depending on the specific application. For example, borinic acids have been used in the synthesis of various drugs and potential therapeutic agents .
- The outcomes of these applications can be significant, potentially leading to the development of new treatments for various diseases .
-
Coordination Chemistry
- Borinic acids have a propensity to coordinate alcohols, diols, amino alcohols, etc. This property has been used in various applications in coordination chemistry .
- The specific methods and procedures can vary greatly depending on the specific application. Typically, the borinic acid acts as a ligand, coordinating with a metal ion or another molecule .
- The outcomes of these applications can be significant, potentially leading to the development of new coordination compounds with unique properties .
-
Regioselective Functionalization
-
Synthesis of Diarylborinic Acids
- Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- The outcomes of these applications can be significant, potentially leading to the development of new treatments for various diseases .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but a radical approach has been utilized for catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters .
- Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- The outcomes of these applications can be significant, potentially leading to the development of new treatments for various diseases .
-
Synthesis of Bioactive Natural Products and Conducting Polymers
- Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Many synthesis methods have been invented. In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters .
- The outcomes of these applications can be significant, potentially leading to the development of new treatments for various diseases .
Safety And Hazards
将来の方向性
The future directions of “(2-((Diethylamino)methyl)phenyl)boronic acid” could involve its use in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This reaction is widely used in organic synthesis, suggesting that “(2-((Diethylamino)methyl)phenyl)boronic acid” could have significant applications in the synthesis of complex organic compounds.
特性
IUPAC Name |
[2-(diethylaminomethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPVXMWYGYZPIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(CC)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538186 |
Source


|
| Record name | {2-[(Diethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Diethylamino)methyl)phenyl)boronic acid | |
CAS RN |
95753-24-5 |
Source


|
| Record name | {2-[(Diethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


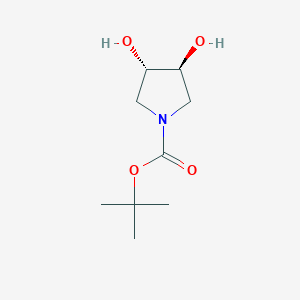





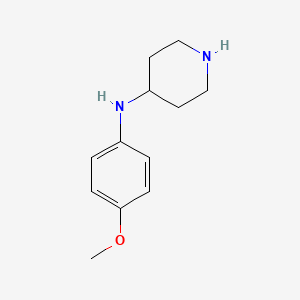

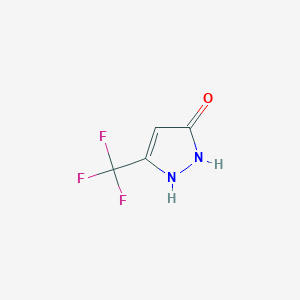
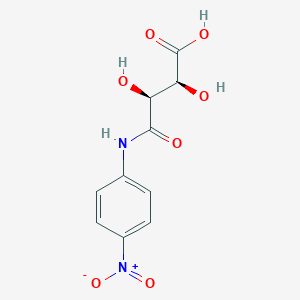

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)
